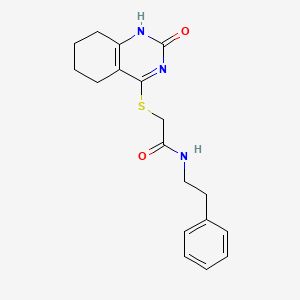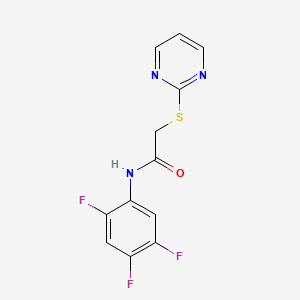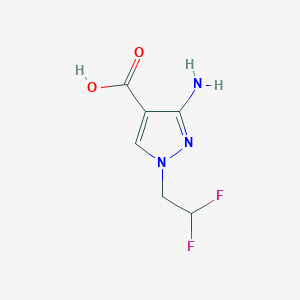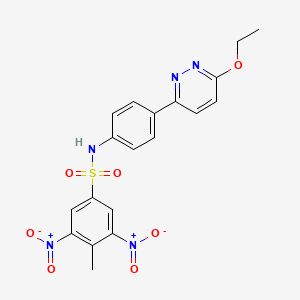
2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-phenethylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-phenethylacetamide, also known as QNZ, is a chemical compound that has been extensively studied for its potential therapeutic applications. QNZ is a thioacetamide derivative that has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties. In
Aplicaciones Científicas De Investigación
Pharmacological Potential and Chemical Properties
The compound 2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-phenethylacetamide, due to its structural complexity, may share pharmacological potentials similar to those observed in various heterocyclic compounds. Heterocyclic compounds, including tetrahydroisoquinolines and oxazolines, have been extensively studied for their wide range of therapeutic activities. These studies provide insights into the possible applications of complex heterocyclic compounds in medicinal chemistry, including anticancer, antimicrobial, and neuroprotective effects.
Tetrahydroisoquinolines, for instance, are recognized for their therapeutic activities in cancer and central nervous system disorders. These compounds have been synthesized for various pharmacological activities, demonstrating significant success in drug discovery, particularly in the area of cancer and CNS therapies (Singh & Shah, 2017). Similarly, oxazoline-containing ligands have been widely applied in asymmetric catalysis, showcasing their versatility and success in the synthesis of enantioselective compounds, which is crucial for developing pharmacologically active molecules (Hargaden & Guiry, 2009).
Antioxidant Activity
Antioxidants play a vital role in mitigating oxidative stress, a contributing factor to numerous chronic diseases. The methodologies for determining antioxidant activity, such as ORAC, HORAC, and DPPH assays, highlight the importance of understanding and evaluating the antioxidant potential of compounds (Munteanu & Apetrei, 2021). These methods provide a framework for assessing the antioxidant capacity of new compounds, including complex heterocyclic molecules that might exhibit potent antioxidant properties.
Polymeric Drug Conjugates
The exploration of biocompatible polymers for therapeutic applications signifies the potential of using complex molecules in drug conjugation. Poly(2-oxazoline)s, for example, have shown to outperform traditional PEG in many aspects, including synthetic versatility and structural modularity, suggesting their application in constructing therapeutic polymer-protein conjugates (Sedláček, Rosa, & Hoogenboom, 2019).
Antiviral Applications
The development of antiviral drugs remains a critical area of research, especially with the emergence of new viral pathogens. New anti-HSV drugs, including 4-oxo-dihydroquinolines, demonstrate the potential of heterocyclic compounds in developing novel antiviral therapies (Zhang Yi-zh, 2006).
Propiedades
IUPAC Name |
2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c22-16(19-11-10-13-6-2-1-3-7-13)12-24-17-14-8-4-5-9-15(14)20-18(23)21-17/h1-3,6-7H,4-5,8-12H2,(H,19,22)(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHZFFHYLEVMOJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=O)N2)SCC(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-phenethylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-Fluorophenyl){2-[(oxolan-2-ylmethyl)amino]pteridin-4-yl}amine](/img/structure/B2811063.png)





![3-(4-Chlorophenyl)-5-{1-[(2-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole](/img/structure/B2811074.png)
![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(pyridin-3-yl)acetamide](/img/structure/B2811077.png)


![6-hydroxy-2-[(Z)-2-(3-hydroxy-4-methoxyphenyl)ethenyl]-5-nitropyrimidin-4(3H)-one](/img/structure/B2811080.png)
![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2811081.png)
![[1-(6-Methoxypyridin-2-yl)piperidin-3-yl]methanamine;dihydrochloride](/img/structure/B2811082.png)
![2-[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B2811083.png)